REACTION_CXSMILES
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[C:1]([OH:9])(=O)[CH2:2][CH2:3][CH2:4][C:5]([OH:7])=O.[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1O>>[O:7]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[N:10]=[C:5]1[CH2:4][CH2:3][CH2:2][C:1]1[O:9][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[N:10]=1
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Name
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|
Quantity
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1 mol
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Type
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reactant
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Smiles
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C(CCCC(=O)O)(=O)O
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Name
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|
Quantity
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2 mol
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Type
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reactant
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Smiles
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NC1=C(C=CC=C1)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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O1C(=NC2=C1C=CC=C2)CCCC=2OC1=C(N2)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |